molecular formula C11H11Cl2N3 B11856299 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride CAS No. 1179361-03-5

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride

Cat. No.: B11856299
CAS No.: 1179361-03-5
M. Wt: 256.13 g/mol
InChI Key: JMCNBJUXKHLELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

1179361-03-5

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

7-chloro-6-methylquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10ClN3.ClH/c1-6-4-7-2-3-9(11(13)14)15-10(7)5-8(6)12;/h2-5H,1H3,(H3,13,14);1H

InChI Key

JMCNBJUXKHLELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(C=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 7-chloro-6-methylquinoline with appropriate reagents to introduce the carboximidamide group. The reaction conditions may vary, but common methods include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride include:

Uniqueness

What sets 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride apart from similar compounds is its unique combination of the chloro and methyl groups on the quinoline ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride (CAS No. 1179361-03-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride is C9H8ClN5\text{C}_9\text{H}_{8}\text{Cl}\text{N}_5 with a molecular weight of approximately 256.13 g/mol. The compound features a chloro group at the seventh position and a methyl group at the sixth position of the quinoline ring, along with a carboximidamide functional group. These structural characteristics contribute to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism likely involves interference with nucleic acid synthesis or inhibition of critical enzymes necessary for microbial proliferation.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines, indicating that it may inhibit cell growth and induce apoptosis.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 Value (µg/mL)Reference
A549 (Lung)0.688
MCF-7 (Breast)0.750
HeLa (Cervical)0.900

The proposed mechanisms by which 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or DNA polymerases involved in cancer cell survival.
  • Interference with Nucleic Acid Synthesis : Similar to other quinoline derivatives, it may disrupt the synthesis of nucleic acids in both microbial and cancer cells.
  • Cell Membrane Interaction : Preliminary studies suggest that the compound may affect cellular uptake mechanisms by interacting with membrane proteins.

Case Studies

A series of case studies have been conducted to further evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study involving a range of bacterial strains highlighted the broad-spectrum antimicrobial activity of the compound, particularly against Gram-positive bacteria.
  • Anticancer Screening : In a comprehensive screening using the NCI 60-cell panel, several derivatives of quinoline compounds were assessed for their cytotoxic effects, revealing that derivatives similar to 7-Chloro-6-methylquinoline-2-carboximidamide hydrochloride exhibited significant antiproliferative activity across multiple cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.